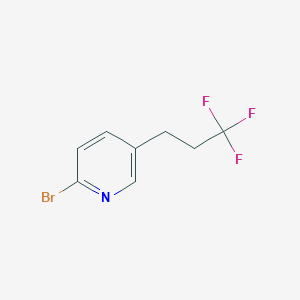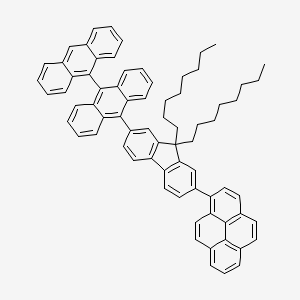
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a bromopyridine moiety, an imidazole ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Imidazole Derivative: 1-methyl-1H-imidazole is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl imidazole.
Coupling Reaction: The bromopyridine and sulfonyl imidazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the morpholine ring.
Reduction: Reduction reactions may target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially the bromopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or morpholine rings.
Reduction: Reduced forms of the bromopyridine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to target sites, while the sulfonyl imidazole and morpholine rings contribute to the compound’s overall activity and specificity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(6-chloropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-fluoropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-iodopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
Uniqueness
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromopyridine, sulfonyl imidazole, and morpholine rings also contributes to its distinct chemical and biological characteristics.
特性
分子式 |
C13H15BrN4O3S |
|---|---|
分子量 |
387.25 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-8-13(15-9-17)22(19,20)18-5-6-21-11(7-18)10-3-2-4-12(14)16-10/h2-4,8-9,11H,5-7H2,1H3 |
InChIキー |
MRUMQYQCSBVSFF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)


![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)


![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)
![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

